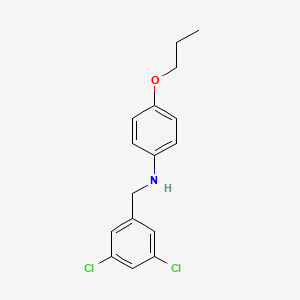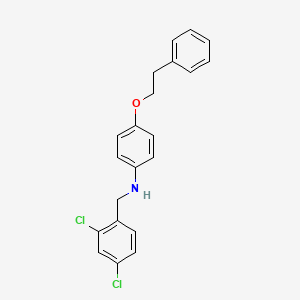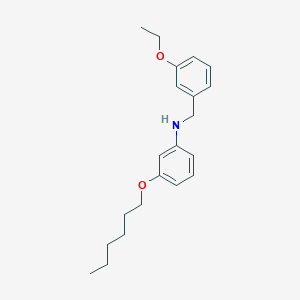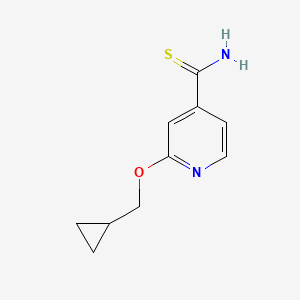![molecular formula C9H20N2O B1437909 {2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine CAS No. 1284373-72-3](/img/structure/B1437909.png)
{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine
Übersicht
Beschreibung
“{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine” is a synthetic compound with potential applications in various fields. It belongs to the class of organic compounds known as morpholines, which are heterocyclic compounds containing a ring of five carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular formula of this compound is C9H20N2O, and it has a molecular weight of 172.27 g/mol . The InChI code for this compound is 1S/C9H20N2O/c1-8-6-11(5-4-10-3)7-9(2)12-8/h8-10H,4-7H2,1-3H3/t8-,9+ .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Determining Antioxidant Activity
The study of antioxidants and their implications across various fields underscores the importance of developing precise analytical methods for their identification and quantification. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test exemplify the advancements in this area, providing critical insights into the antioxidant capacities of complex samples. These methodologies are essential for clarifying the mechanisms and kinetics of antioxidant processes, which may be relevant for compounds with similar functionalities to "{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine" (Munteanu & Apetrei, 2021).
Environmental Impact of Amines
Understanding the sources, concentrations, and toxicity of amines in surface waters is crucial for assessing their environmental impact. Amines, including those structurally related to "{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine," are present in various anthropogenic and natural sources, influencing aquatic ecosystems. The review by Poste, Grung, and Wright (2014) compiles essential data on these compounds, highlighting the need for further research to adequately quantify their environmental impact, especially with new sources such as amine-based post-combustion CO2 capture technologies (Poste, Grung, & Wright, 2014).
Safety And Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, H315, H319, H332, and H335 . These hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-3)7-9(2)12-8/h8-10H,4-7H2,1-3H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMMKCCLXWJERE-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)




![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)




![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)
